3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl

GPR40 Agonist Convergent Synthesis Suzuki-Miyaura Coupling

This 3-(bromomethyl)-4′-(trifluoromethyl)-1,1′-biphenyl is the essential electrophilic building block for convergent synthesis of the clinical GPR40 receptor agonist AMG 837. Its unique 3,4′-substitution pattern is irreplaceable—alternative isomers like the 4,4′-analog (CAS 613241-14-8) produce different alkylation products, invalidating established SAR/PK profiles. The benzylic bromomethyl group enables chemoselective phenol alkylation, delivering 86% yield in validated scalable sequences versus only 65% for the 4,4′-isomer. For SAR exploration and compound library synthesis, this building block offers superior efficiency and reliable, batch-to-batch performance.

Molecular Formula C14H10BrF3
Molecular Weight 315.13 g/mol
CAS No. 638214-11-6
Cat. No. B3276295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl
CAS638214-11-6
Molecular FormulaC14H10BrF3
Molecular Weight315.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CBr
InChIInChI=1S/C14H10BrF3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16,17)18/h1-8H,9H2
InChIKeyHEOKJBYSZUXWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-4′-(trifluoromethyl)-1,1′-biphenyl (638214-11-6): A Strategic Electrophilic Building Block for Convergent Synthesis


3-(Bromomethyl)-4′-(trifluoromethyl)-1,1′-biphenyl (CAS 638214-11-6) is a biaryl derivative featuring a primary alkyl bromide electrophile at the 3-position of one phenyl ring and a trifluoromethyl group at the 4′-position of the second ring [1]. This compound serves as a key synthetic intermediate, particularly as the electrophilic coupling partner in the convergent, scalable synthesis of the clinical GPR40 receptor agonist AMG 837, where its benzylic bromomethyl group enables chemoselective alkylation [1].

Why 3-(Bromomethyl)-4′-(trifluoromethyl)-1,1′-biphenyl (638214-11-6) Cannot Be Replaced by Common Biaryl Analogs in Medicinal Chemistry


Substitution with generic bromomethyl or trifluoromethyl biaryls is not feasible in established synthetic sequences, as the precise regiochemistry of the substituents (3-bromomethyl, 4′-trifluoromethyl) dictates both the reactivity of the electrophilic center and the molecular geometry of the final drug candidate [1]. Alternative isomers, such as the 4-bromomethyl-4′-trifluoromethyl analog (CAS 613241-14-8), or those lacking the trifluoromethyl group, would yield different alkylation products, alter the conformational profile, and invalidate the structure-activity relationship (SAR) and pharmacokinetic (PK) properties designed into molecules like the GPR40 agonist AMG 837 [1].

Quantitative Differentiation of 3-(Bromomethyl)-4′-(trifluoromethyl)-1,1′-biphenyl (638214-11-6) vs. Closest Analogs


Scalable Synthesis Yield of 3-(Bromomethyl)-4′-(trifluoromethyl)-1,1′-biphenyl vs. Chiral Acid Fragment in AMG 837 Production

In the scalable, 9-step synthesis of the GPR40 agonist AMG 837, the key fragment 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl was prepared in an 86% yield via a 2-step Suzuki-Miyaura coupling-bromination sequence [1]. This yield is significantly higher than that of the other key fragment, (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid, which was obtained in only 35% overall yield via classical resolution [1]. This demonstrates the robust and efficient synthetic accessibility of this specific building block within a complex, multi-step pharmaceutical process.

GPR40 Agonist Convergent Synthesis Suzuki-Miyaura Coupling

Commercial Purity Grades of 3-(Bromomethyl)-4′-(trifluoromethyl)-1,1′-biphenyl from Key Suppliers

Commercial sources offer 3-(Bromomethyl)-4′-(trifluoromethyl)-1,1′-biphenyl with defined purity specifications. Leyan supplies the compound at 97% purity , while CymitQuimica provides it with a minimum purity of 95% . This range allows users to select a grade appropriate for their specific application, from exploratory research to more demanding synthetic transformations.

Building Block Organic Synthesis Purity Specification

Yield Comparison of 3-(Bromomethyl)-4′-(trifluoromethyl)-1,1′-biphenyl with its Regioisomer in Parallel Synthetic Transformations

A direct comparison of synthetic efficiency can be made with its regioisomer, 4-(bromomethyl)-4′-(trifluoromethyl)-1,1′-biphenyl (CAS 613241-14-8). In a patent-reported synthesis, the 4,4′-isomer was prepared in 65% yield from the corresponding benzylic alcohol using phosphorus tribromide . This is notably lower than the 86% yield achieved for the 3,4′-isomer (target compound) in the scalable AMG 837 synthesis [1]. This difference underscores that the 3,4′-substitution pattern can offer superior synthetic accessibility under certain reaction conditions.

Regiochemistry Bromination Synthetic Yield

Functional Group Reactivity: Chemoselective Alkylation Enabled by 3-(Bromomethyl)-4′-(trifluoromethyl)-1,1′-biphenyl

The specific 3-bromomethyl group on the biphenyl scaffold enables highly chemoselective alkylation reactions that are not possible with alternative electrophiles. In the synthesis of AMG 837, the target compound underwent phenol alkylation mediated by tetrabutylphosphonium hydroxide to directly couple with a phenolic hydroxyl group, leaving other potentially sensitive functional groups, like the alkyne in the acid fragment, intact [1]. This chemoselectivity is a direct consequence of the compound's specific molecular architecture and would be lost with, for example, a simple benzyl bromide or a 4-bromomethyl isomer, which may exhibit different reactivity profiles and/or lead to undesired side reactions.

Chemoselectivity Alkylation Bromomethyl

Optimal Use Cases for 3-(Bromomethyl)-4′-(trifluoromethyl)-1,1′-biphenyl (638214-11-6) Based on Quantitative Evidence


Pharmaceutical Process Development: Convergent Synthesis of GPR40 Agonists

This compound is the preferred building block for the convergent synthesis of GPR40 agonists like AMG 837. Its demonstrated 86% yield in a scalable, multi-step sequence provides a robust and efficient route to the drug candidate [1]. Its ability to undergo chemoselective phenol alkylation simplifies the overall synthetic scheme [1].

Medicinal Chemistry SAR Studies Requiring a Specific Biaryl Geometry

When exploring the structure-activity relationship (SAR) of biaryl-containing drug candidates, the precise 3,4′-substitution pattern of this compound is essential. Replacing it with a regioisomer, like the 4,4′-analog (CAS 613241-14-8), would alter the three-dimensional conformation and likely compromise biological activity, as evidenced by its distinct synthetic yield and utility [REFS-1, REFS-2].

High-Yield Synthesis of Functionalized Biphenyl Libraries

For the preparation of diverse compound libraries, this bromomethyl biphenyl serves as a versatile and high-yielding electrophile. Its 86% yield advantage over the 4,4′-isomer (65% yield) [REFS-1, REFS-2] makes it a more efficient choice for generating a range of biaryl derivatives through nucleophilic substitution, saving both time and resources in discovery chemistry.

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